N'-benzyl-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]ethanediamide
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Overview
Description
N'-benzyl-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]ethanediamide is a complex chemical compound with diverse applications in scientific research. This compound exhibits unique properties that make it suitable for various studies, including drug synthesis, material science, and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-benzyl-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]ethanediamide typically involves multiple steps. The starting materials are often commercially available or can be synthesized using standard organic chemistry techniques. The key steps in the synthesis include:
Formation of the Isothiazolidinone Ring: This step involves the reaction of a suitable precursor with sulfur and an oxidizing agent to form the isothiazolidinone ring.
Methoxylation: Introduction of the methoxy group at the appropriate position on the aromatic ring.
Oxalamide Formation: The final step involves the reaction of the intermediate with oxalyl chloride and benzylamine to form the desired oxalamide compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N'-benzyl-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The aromatic ring and other functional groups can undergo substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N'-benzyl-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in material science for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N'-benzyl-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]ethanediamide is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed effects. The compound may bind to enzymes or receptors, modulating their activity and resulting in various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- N1-benzyl-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide
- N1-benzyl-N2-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide
Uniqueness
N'-benzyl-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]ethanediamide is unique due to the presence of the methoxy group and the specific positioning of the isothiazolidinone ring. These structural features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
IUPAC Name |
N-benzyl-N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-27-17-9-8-15(22-10-5-11-28(22,25)26)12-16(17)21-19(24)18(23)20-13-14-6-3-2-4-7-14/h2-4,6-9,12H,5,10-11,13H2,1H3,(H,20,23)(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTIAHYNDLEOGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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